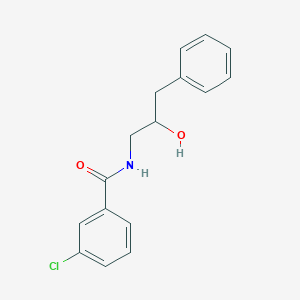

3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-4-7-13(10-14)16(20)18-11-15(19)9-12-5-2-1-3-6-12/h1-8,10,15,19H,9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNBUMWRUFDWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 3 Chloro N 2 Hydroxy 3 Phenylpropyl Benzamide and Congeners

Principles of SAR Studies Applied to Benzamide (B126) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing a framework for optimizing lead compounds into potent and selective therapeutic agents. The core principle involves making systematic modifications to the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. drugdesign.org For the benzamide class of compounds, this typically involves altering substituents on the aromatic rings, modifying the amide linker, and changing the nature of the side chains. nih.gov

The goal of SAR analysis is to identify the specific parts of the molecule, known as pharmacophores, that are essential for its biological function. Key interactions often involve hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. unina.it For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties (like lipophilicity, electronic effects, and steric factors) with biological activity. sphinxsai.comresearchgate.net Through these studies, a comprehensive understanding emerges, guiding the design of new analogs with improved potency and reduced off-target effects. drugdesign.org

Influence of Chlorine Substitution on the Benzoyl Moiety on Molecular Interactions

The presence, number, and position of halogen atoms on a pharmacophore can significantly influence its biological activity. nih.gov In the case of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide, the chlorine atom is positioned at the meta- (or 3-) position of the benzoyl ring. This substitution impacts the molecule's properties in several ways.

First, chlorine is an electron-withdrawing group, which alters the electronic distribution of the benzoyl ring and can influence the reactivity and binding potential of the entire amide moiety. researchgate.net Second, the addition of a chlorine atom increases the lipophilicity (hydrophobicity) of the molecule. nih.gov This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a receptor or enzyme binding site. SAR studies on other series have shown that halogen atoms can lead to favorable interactions, and their placement is critical for optimizing activity. drugdesign.org The meta-position, specifically, may orient the substituent into a region of the binding site where it can engage in productive polar or hydrophobic interactions that would not be possible with ortho- or para-substitution.

The following table illustrates a hypothetical SAR for substitutions on the benzoyl ring, based on general principles observed in various benzamide series.

| R1 Substituent | R2 Substituent | Hypothetical Relative Activity | Rationale |

| H | H | 1 | Unsubstituted parent compound. |

| 3-Cl | H | 25 | Favorable electronic and hydrophobic interactions at the meta-position. drugdesign.org |

| 4-Cl | H | 15 | Positive interaction at the para-position, but potentially less optimal than meta. |

| 2-Cl | H | 5 | Potential steric hindrance from the ortho-position may reduce binding affinity. researchgate.net |

| 3-F | H | 20 | Fluorine provides electronic effects but has a smaller van der Waals radius than chlorine. |

| 3-CH3 | H | 8 | A methyl group adds hydrophobicity but has different electronic properties than chlorine. |

| 3-Cl | 5-Cl | 10 | The addition of a second chlorine may create steric clashes or unfavorable interactions, despite increased hydrophobicity. acs.org |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Role of the Hydroxyl Group in the N-(2-hydroxy-3-phenylpropyl) Side Chain on Biological Recognition

The hydroxyl (-OH) group is a critical functional group in many therapeutic agents due to its ability to form strong, directional hydrogen bonds. researchgate.net It can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). stereoelectronics.org In the N-(2-hydroxy-3-phenylpropyl) side chain, the secondary alcohol is strategically positioned to engage in these interactions with a biological target.

The binding affinity of a drug can increase by approximately an order of magnitude for each hydrogen bond formed. unina.it Therefore, the hydroxyl group in this specific position is likely essential for anchoring the molecule within its binding site, contributing significantly to both affinity and specificity. The high directionality of these bonds means that a precise spatial fit between the ligand and the target is required for a maximal gain in affinity. researchgate.net Removing or modifying this group would likely lead to a substantial loss of activity. For example, converting the hydroxyl to a methoxy (B1213986) (-OCH3) group would remove its hydrogen bond donating ability and add steric bulk, which could disrupt the precise fit required for biological recognition. stereoelectronics.org

This table demonstrates the critical nature of the hydroxyl group for biological activity.

| Side Chain Modification | Hypothetical Relative Activity | Rationale |

| -CH(OH)- | 100 | The hydroxyl group acts as a key hydrogen bond donor and acceptor, crucial for binding. unina.it |

| -CH(OCH3)- | 10 | The methoxy group can only act as a hydrogen bond acceptor and introduces steric bulk, disrupting the fit. stereoelectronics.org |

| -CH2- | 1 | Complete removal of the hydroxyl group eliminates key hydrogen bonding interactions, leading to a significant loss of affinity. |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Impact of Phenyl Substitutions and Alkyl Chain Length on Molecular Functionality

The N-(2-hydroxy-3-phenylpropyl) side chain contains two other key structural features that can be modified for SAR studies: the terminal phenyl ring and the length of the alkyl chain.

Phenyl Substitutions: The phenyl group at the end of the side chain likely engages in hydrophobic or π-stacking interactions with the biological target. Adding substituents to this ring can probe the size, shape, and electronic nature of this binding pocket. For example, adding small, electron-withdrawing groups like fluorine or chlorine, or small alkyl groups like methyl, at the ortho-, meta-, or para-positions could enhance these interactions if the pocket allows for it. nih.gov Conversely, large, bulky substituents could cause a steric clash and reduce activity.

Conformational Preferences and Their Implications for SAR

The biological activity of a flexible molecule like this compound is dictated by its three-dimensional shape, or conformation, when it binds to its target. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The central amide bond (C-N) has a partial double-bond character, which restricts rotation and results in distinct cis and trans isomers, with the trans conformation generally being more stable.

Design and Synthesis of Analogues for Systematic SAR Exploration

To systematically explore the SAR of this compound, a library of analogs would be designed and synthesized. The synthesis would likely proceed via the coupling of a benzoic acid derivative with an appropriate amine. acs.orgresearchgate.net

The general synthetic route would involve reacting 3-chlorobenzoyl chloride with a suitable amino alcohol, such as 1-amino-3-phenylpropan-2-ol (B1275374). To generate analogs for SAR studies, this approach can be varied in several ways:

Benzoyl Moiety Variation: A range of substituted benzoyl chlorides (e.g., 2-chlorobenzoyl chloride, 4-chlorobenzoyl chloride, 3-fluorobenzoyl chloride, 3-methylbenzoyl chloride) could be used to probe the effect of the halogen's position and nature.

Side Chain Amine Variation: A series of different amino alcohols could be synthesized and coupled with 3-chlorobenzoyl chloride. This would include analogs with different alkyl chain lengths (e.g., 1-amino-4-phenylbutan-2-ol), analogs lacking the hydroxyl group (e.g., 3-phenylpropylamine), and analogs with substituents on the terminal phenyl ring (e.g., 1-amino-3-(4-fluorophenyl)propan-2-ol).

Each synthesized analog would then be subjected to biological evaluation to determine how the specific structural modification impacted its activity, thereby building a comprehensive SAR profile. nih.gov

Molecular Interactions and Mechanistic Insights for 3 Chloro N 2 Hydroxy 3 Phenylpropyl Benzamide

Ligand-Based Approaches for Identifying Putative Molecular Targets

In the absence of a known three-dimensional protein target structure, ligand-based drug design methods are employed to predict the biological activity of a compound by analyzing molecules that are known to interact with the target of interest. nih.gov These approaches are founded on the principle that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov For 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide, these methods can generate hypotheses about its potential molecular targets.

Key ligand-based methods include:

Quantitative Structure-Activity Relationship (QSAR): This computational method establishes a correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a dataset of related benzamide (B126) derivatives, a QSAR model could predict the potential efficacy of this compound based on its specific structural features, such as the chloro-substitution on the benzoyl ring and the hydroxy-phenylpropyl group.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. By aligning the structure of this compound with pharmacophore models derived from known active ligands, potential targets can be identified.

Shape Screening: This method involves comparing the 3D shape of the compound of interest with a database of molecules with known biological activities. The underlying assumption is that molecules with similar shapes are likely to bind to the same target.

Table 1: Ligand-Based Methodologies

| Methodology | Principle | Application to this compound |

|---|---|---|

| QSAR | Correlates structural/physicochemical properties with biological activity. nih.gov | Predicts activity based on its distinct chemical features compared to a library of similar compounds. |

| Pharmacophore Modeling | Identifies essential 3D chemical features for target interaction. | Matches the compound's features to known pharmacophores to hypothesize targets. |

| Shape Screening | Compares the 3D shape of a molecule to databases of known active compounds. | Identifies potential targets by finding known ligands with a similar shape. |

Mechanisms of Enzyme Modulation by Amide Derivatives

The amide bond is a core functional group in many biologically active molecules, and its derivatives can modulate enzyme activity through various mechanisms. nih.gov N-acyl amides, a class to which this compound belongs, are known to be involved in numerous biochemical pathways and can interact with enzymes that catalyze their synthesis or degradation. wikipedia.org

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org This inhibition can be reversible or irreversible. wikipedia.org

Reversible Inhibition: The inhibitor binds non-covalently and can dissociate from the enzyme. wikipedia.org This is further classified into:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. libretexts.org

Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it. libretexts.org

A key enzyme family relevant to N-acyl amide derivatives is the fatty acid amide hydrolase (FAAH) family. elifesciences.org FAAH is responsible for the degradation of endogenous signaling lipids like anandamide (B1667382) and oleamide. elifesciences.orgresearchgate.net Many inhibitors of FAAH feature an electrophilic carbonyl group that interacts with a serine nucleophile in the enzyme's active site. researchgate.net The benzamide moiety in this compound could potentially interact with the active site of hydrolase enzymes, modulating their activity. The specific substituents on both the benzoyl and propyl-phenyl portions of the molecule would determine the affinity and specificity of this interaction.

Principles of Receptor Binding and Activation/Inhibition Modes of Action

Receptors are biological macromolecules, typically proteins, that bind to specific ligands and initiate a cellular response. creative-bioarray.com The binding of a ligand like this compound to a receptor is governed by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. wikipedia.orgmdpi.com The sum of these interactions determines the binding affinity (often quantified by the dissociation constant, KD) of the ligand for the receptor. bmglabtech.com

Benzamide derivatives are known to interact with a variety of receptors, often acting as allosteric modulators. mdpi.com For example, certain aryl benzamide derivatives act as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com Studies on these compounds reveal that their binding is stabilized by a combination of:

Hydrophobic Interactions: With nonpolar amino acid residues in the binding pocket. mdpi.com

Hydrogen Bonds: Formed between polar groups on the ligand (like the amide N-H and hydroxyl O-H in the subject compound) and residues in the receptor. mdpi.com

π-π Stacking: Between the aromatic rings of the ligand and aromatic residues like tryptophan in the receptor. mdpi.com

Depending on how the binding of this compound affects the receptor's conformation and downstream signaling, it could act as:

An Agonist: Activating the receptor to produce a biological response.

An Antagonist: Blocking the receptor and preventing its activation by endogenous ligands.

A Positive or Negative Allosteric Modulator (PAM or NAM): Binding to a site distinct from the primary ligand binding site to enhance or reduce the receptor's response to its native ligand. mdpi.com

Molecular docking studies are often used to predict the preferred binding pose of a ligand within a receptor's binding site and to identify the key interactions that stabilize the ligand-receptor complex. mdpi.com

Investigation of Cellular Uptake and Intracellular Distribution Dynamics

For a compound to exert its effect on an intracellular target, it must first cross the cell membrane. The cellular uptake of small molecules like this compound can occur through several mechanisms.

Passive Diffusion: Small, sufficiently lipophilic molecules can dissolve in the lipid bilayer of the cell membrane and move across it, following their concentration gradient. rsc.orgnih.gov Physicochemical properties such as lipophilicity (often estimated by LogP), the number of hydrogen bond donors and acceptors, and molecular weight are critical determinants of a compound's ability to passively diffuse. acs.org

Carrier-Mediated Transport: Many drugs utilize transporter proteins embedded in the cell membrane to facilitate their entry into or exit from the cell. nih.govresearchgate.net This can be a passive process (facilitated diffusion) or an active one that requires energy (active transport). jove.com If the structure of this compound resembles an endogenous molecule, it might be a substrate for a specific solute carrier (SLC) or ATP-binding cassette (ABC) transporter. jove.com

Once inside the cell, the compound's distribution to various subcellular compartments (e.g., nucleus, mitochondria, lysosomes) is influenced by its chemical properties. researchgate.net For instance, weakly basic compounds may become trapped and accumulate in acidic organelles like lysosomes. researchgate.net Lipophilic, cationic compounds may preferentially accumulate in mitochondria due to the negative membrane potential of the inner mitochondrial membrane. researchgate.net The intracellular distribution can be studied using techniques like fluorescence microscopy (if the compound is fluorescent) or by cell fractionation followed by analytical measurement (e.g., mass spectrometry) of the compound's concentration in each organelle fraction. nih.gov

Methodologies for Characterizing Ligand-Target Interactions (e.g., Binding Assays, Enzymatic Assays)

To validate computational predictions and fully characterize the interaction between a ligand and its target, a suite of biophysical and biochemical assays is employed. worldscientific.comnih.govacs.org These methods provide quantitative data on binding affinity, kinetics, and functional effects.

Binding Assays: These assays directly measure the interaction between the ligand and its target protein. bmglabtech.com

Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. It provides real-time data on association and dissociation rates (kinetics) as well as affinity (KD). frontiersin.org

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event. acs.org ITC is the gold standard for thermodynamic characterization, providing direct measurement of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level information about the binding interaction in solution. drughunter.com Ligand-observed NMR experiments can detect binding and determine affinity, while protein-observed experiments can map the binding site on the target. nih.gov

Enzymatic Assays: If the putative target is an enzyme, its activity is measured in the presence and absence of the inhibitor. These assays monitor the rate of substrate conversion to product over time. By measuring the enzyme's activity at various concentrations of this compound, one can determine its potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Common Methodologies for Characterizing Ligand-Target Interactions

| Technique | Principle | Key Parameters Measured | Label Requirement |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface upon binding. frontiersin.org | kon, koff, KD | Label-free |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding. nih.gov | KD, ΔH, Stoichiometry (n) | Label-free |

| Nuclear Magnetic Resonance (NMR) | Monitors changes in the nuclear spin states of atoms upon binding. drughunter.com | KD, Binding site location | Isotopic labels may be used |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. nih.gov | KD | Requires fluorescent label |

| Enzymatic Assays | Measures the rate of an enzymatic reaction. wikipedia.org | IC50, Ki, Mechanism of Inhibition | Varies (can be label-free or require labeled substrates) |

Computational and Theoretical Chemistry Studies of 3 Chloro N 2 Hydroxy 3 Phenylpropyl Benzamide

Molecular Docking Simulations for Predicting Ligand-Target Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide, molecular docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. mdpi.comnih.gov

The process begins with the three-dimensional structure of this compound, which is optimized to its lowest energy conformation. Potential protein targets are selected based on the structural features of the compound, and their crystal structures are obtained from protein data banks. Docking simulations are then performed to place the ligand into the binding site of the receptor. mdpi.com These simulations generate various possible binding poses, which are then scored based on the predicted binding affinity.

Studies on analogous benzamide (B126) derivatives have shown that they can interact with a variety of biological targets, including enzymes and receptors. For this compound, a hypothetical docking study against a kinase target reveals key interactions that contribute to binding stability. The benzamide core can form hydrogen bonds with backbone residues in the hinge region of the kinase, while the phenylpropyl moiety can occupy a hydrophobic pocket. The hydroxyl group is also crucial for forming specific hydrogen bonds, and the chloro-substituent can engage in halogen bonding or other hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | Glu102, Leu150 | Hydrogen Bond, Hydrophobic |

| 2 | -8.8 | Val85, Ala100 | Hydrophobic |

| 3 | -8.5 | Asp165 | Hydrogen Bond |

These simulations provide a detailed picture of the ligand-target interactions at the atomic level, guiding the design of more potent and selective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound and its analogues, QSAR studies are valuable for predicting their biological activities and for understanding which structural features are important for their effects. nih.govnih.gov

The development of a QSAR model involves a series of steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

A hypothetical QSAR study on a series of benzamide derivatives could reveal that lipophilicity (described by LogP) and the presence of hydrogen bond donors are critical for activity. The model's predictive power is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

Table 2: Representative Data for a QSAR Model of Benzamide Analogues

| Compound | Experimental Activity (IC₅₀, µM) | Predicted Activity (pIC₅₀) | LogP | Number of H-Bond Donors |

| Analogue 1 | 1.5 | 5.85 | 3.2 | 2 |

| Analogue 2 | 3.2 | 5.49 | 2.8 | 1 |

| Analogue 3 | 0.8 | 6.10 | 3.5 | 2 |

| This compound | 2.1 | 5.68 | 3.4 | 2 |

Such models are powerful tools for prioritizing the synthesis of new compounds and for designing molecules with improved biological profiles. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations provide insights into its conformational landscape and dynamic behavior in a biological environment. tandfonline.comrsc.org

An MD simulation starts with an initial set of positions and velocities for all atoms in the system, which typically includes the molecule of interest and a solvent (e.g., water). The forces on each atom are calculated using a force field, and Newton's laws of motion are used to propagate the system forward in time. The resulting trajectory provides a detailed view of the molecule's conformational changes. nih.gov

Analysis of the MD trajectory for this compound can reveal the most stable conformations, the flexibility of different parts of the molecule, and the formation of intramolecular and intermolecular hydrogen bonds. wustl.edu Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the molecule's stability and flexibility. tandfonline.com

Table 3: Typical Parameters from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to sample conformational space. |

| Average RMSD | 2.5 Å | Indicates the overall stability of the molecule's conformation. |

| Average RMSF of Phenylpropyl tail | 3.1 Å | Highlights the flexibility of this region of the molecule. |

These simulations are crucial for understanding how the molecule adapts its shape to interact with a binding partner and how its dynamics influence its biological function. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.gov This model can then be used as a query in a virtual screening campaign to search large chemical databases for novel compounds with the potential for similar activity. nih.govmdpi.com

For this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (from the hydroxyl and amide groups), a hydrogen bond acceptor (from the carbonyl and hydroxyl oxygens), a hydrophobic aromatic region (from the phenyl rings), and a halogen bond donor (from the chlorine atom). nih.gov

Once the pharmacophore model is developed and validated, it is used to screen databases of millions of compounds. pharmacophorejournal.com Compounds that match the pharmacophore query are identified as "hits" and are then subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for experimental testing. researchgate.net

Table 4: Hypothetical Pharmacophore Model Features for this compound and Virtual Screening Results

| Pharmacophore Feature | Location | Virtual Screening Campaign | Results |

| Hydrogen Bond Donor | Hydroxyl, Amide N-H | Database Size: 1 million compounds | Hits Found: 5,000 |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hit Rate: 0.5% | |

| Aromatic Ring | Phenyl groups | ||

| Hydrophobic Center | Phenylpropyl moiety |

This approach is a powerful and efficient way to discover novel chemical scaffolds that may have desirable biological activities. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can elucidate its chemical properties and provide insights into its mechanism of action at a subatomic level. scispace.com

DFT calculations can be used to determine a wide range of molecular properties, including the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. scispace.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 5: Selected Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

These calculations provide fundamental information about the molecule's intrinsic properties, which underpins its interactions with biological systems. researchgate.netsubstack.com

Advanced Research Methodologies and Future Directions in Benzamide Chemistry

High-Throughput Screening Methodologies for Rapid Compound Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for activity against biological targets. nih.gov For a compound like 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide, HTS assays would be instrumental in identifying its potential biological activities. The process involves the use of automation, miniaturized assays, and large-scale data analysis to screen thousands of compounds efficiently. nih.gov

The evolution of HTS has seen a shift from merely increasing screening capacity to enhancing the quality and physiological relevance of the assays. nih.gov This includes the use of more complex cellular models and a greater emphasis on rigorous hit validation through orthogonal readout technologies and biophysical methods. nih.gov For this compound, a tiered HTS approach could be employed, starting with broad primary screens to identify any biological activity, followed by more focused secondary screens to elucidate the mechanism of action and selectivity.

Table 1: Hypothetical High-Throughput Screening Cascade for this compound

| Screening Tier | Assay Type | Objective | Potential Targets | Readout |

| Primary | Cell-based viability assay | Identify general cytotoxic or cytostatic effects | Cancer cell lines (e.g., MCF-7, A549) | Fluorescence intensity (e.g., resazurin (B115843) reduction) |

| Secondary | Target-based enzymatic assay | Determine inhibition of specific enzymes | Kinases, proteases, deacetylases | Luminescence or FRET |

| Tertiary | Phenotypic screening | Characterize cellular effects | Neurite outgrowth, cell migration | High-content imaging and analysis |

Application of Chemoinformatics for Library Design and Data Analysis

Chemoinformatics plays a pivotal role in the design of chemical libraries and the analysis of screening data. oregonstate.educhemrxiv.org In the context of this compound, chemoinformatic tools can be used to design focused libraries of related benzamide (B126) analogs. This is achieved by systematically modifying the core structure and predicting the physicochemical and biological properties of the resulting virtual compounds. chemrxiv.org

Various computational approaches are employed in library design, including the use of 2D descriptors, molecular fingerprints, and pharmacophore models. chemrxiv.org These methods help in ensuring the chemical diversity and lead-likeness of the designed library. chemrxiv.org For instance, a library based on the this compound scaffold could be designed to explore the structure-activity relationship (SAR) by varying the substituents on both the benzamide and the phenylpropyl moieties.

Once HTS data is generated, chemoinformatics is crucial for analyzing the large datasets to identify hits, cluster compounds based on structural similarity and activity, and build predictive QSAR (Quantitative Structure-Activity Relationship) models. nih.gov These models can then guide the next cycle of library design and optimization.

Development of Biocatalytic Approaches for Sustainable Synthesis

The synthesis of benzamides has traditionally relied on chemical methods that can have environmental drawbacks. manchester.ac.uk Biocatalytic approaches, utilizing enzymes to catalyze reactions, are emerging as a sustainable alternative. manchester.ac.ukacs.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize waste. manchester.ac.uknih.gov

For the synthesis of this compound, enzymes such as lipases or nitrile hydratases could potentially be employed. manchester.ac.ukresearchgate.net For example, a lipase (B570770) could catalyze the amidation of a 3-chlorobenzoic acid derivative with 1-amino-3-phenyl-2-propanol. A synergistic one-pot combination of chemo- and biocatalysis is another promising strategy, which can provide novel synthetic routes to complex amides. nih.gov The integration of nitrile hydratase enzymes with copper-catalyzed Ullmann-type arylation is an example of such a hybrid approach that offers high efficiency and functional group tolerance under environmentally friendly conditions. nih.gov

Table 2: Potential Biocatalytic Routes for the Synthesis of this compound

| Enzyme Class | Reaction Type | Substrates | Advantages |

| Lipase | Amidation | 3-chlorobenzoic acid ester + 1-amino-3-phenyl-2-propanol | Mild reaction conditions, high selectivity |

| Nitrile Hydratase/Amidase | Hydration/Coupling | 3-chlorobenzonitrile + 1-amino-3-phenyl-2-propanol derivative | Use of readily available nitriles, aqueous media |

| Amide Bond Synthetase | ATP-dependent ligation | 3-chlorobenzoic acid + 1-amino-3-phenyl-2-propanol | High specificity, aqueous reaction |

Integration of Omics Technologies for Systems-Level Understanding of Compound Effects

Omics technologies, including genomics, proteomics, and metabolomics, provide a powerful toolkit for understanding the biological effects of compounds at a systems level. nih.govresearchgate.net These technologies allow for the large-scale analysis of genes, proteins, and metabolites, offering a comprehensive view of the cellular response to a chemical perturbation. researchgate.netresearchgate.net

In the study of this compound, omics approaches could be used to elucidate its mechanism of action and identify potential biomarkers of its activity. nih.gov For instance, treating cells with the compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression that point to the cellular pathways being modulated. Proteomics could identify protein targets, and metabolomics could uncover alterations in cellular metabolism. researchgate.net Integrating data from multiple omics platforms can provide a more complete picture of the compound's biological impact and help in predicting its potential therapeutic applications or toxicities. nih.gov

Emerging Paradigms in Rational Design of Functional Benzamide Molecules

The rational design of functional molecules is a key driver of innovation in medicinal chemistry. nih.gov For benzamide derivatives, this involves the design of molecules with specific biological activities based on an understanding of the target structure and the principles of molecular recognition. nih.gov A rational molecular modification approach can be used to design new derivatives of known active compounds. nih.gov

Structure-based drug design is a powerful paradigm where the three-dimensional structure of a biological target is used to design ligands that can bind with high affinity and selectivity. acs.org For a novel compound like this compound, if a specific target is identified, molecular docking simulations could be used to predict its binding mode and guide the design of more potent analogs. nih.gov

Another emerging paradigm is the use of fragment-based drug design, where small molecular fragments are screened for binding to the target, and then grown or linked together to create a more potent lead compound. nih.gov Furthermore, the application of artificial intelligence and machine learning is becoming increasingly important in predicting the properties of molecules and generating novel chemical structures with desired activities. chemrxiv.org These advanced computational tools, coupled with a deep understanding of chemical principles, are paving the way for the creation of next-generation benzamide molecules with tailored functionalities.

Q & A

Basic: How can the synthesis of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide be optimized to enhance yield and purity?

Methodological Answer:

The synthesis typically involves coupling 3-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Key optimizations include:

- Temperature Control: Maintaining 0–5°C during acyl chloride addition minimizes side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) can improve reaction homogeneity, while post-synthesis recrystallization in ethanol/water enhances purity .

- Purification: Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively isolates the product, with monitoring via TLC .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in DMSO-d6 to confirm amide bond formation and substituent positions. Discrepancies in peak splitting (e.g., para vs. meta chloro effects) can be resolved by comparing computed spectra (DFT) with experimental data .

- IR Spectroscopy: Validate the amide C=O stretch (~1650–1680 cm) and hydroxyl O-H stretch (~3200–3500 cm) .

- HPLC-MS: Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect byproducts (e.g., unreacted starting materials) .

Advanced: How do structural modifications (e.g., halogen placement, hydroxypropyl chain length) influence biological activity, and how can structure-activity relationship (SAR) studies be designed?

Methodological Answer:

- Substituent Effects: Replace the 3-chloro group with fluoro or bromo to evaluate halogen-dependent target binding (e.g., hydrophobic vs. electronic effects). Compare IC values in enzyme inhibition assays .

- Chain Length Variation: Synthesize analogs with shorter/longer hydroxyalkyl chains to assess conformational flexibility impacts on receptor interactions (e.g., molecular docking simulations paired with in vitro assays) .

- Assay Design: Use standardized cell-based models (e.g., cancer cell lines) and dose-response curves to quantify potency changes. Cross-validate with computational models (e.g., CoMFA) .

Advanced: What crystallographic strategies are critical for resolving the crystal structure of this compound, particularly in protein-ligand complexes?

Methodological Answer:

- Data Collection: Use synchrotron radiation (e.g., Australian Synchrotron MX1 beamline) for high-resolution (<1.5 Å) data. Maintain crystals at 100–120 K to minimize radiation damage .

- Space Group Determination: For monoclinic systems (e.g., P2), employ SHELXT for initial phase solutions and SHELXL for refinement. Address twinning by testing alternative space groups .

- Validation: Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for chloro-benzamides. Use PLATON to validate hydrogen bonding and π-π stacking interactions .

Advanced: How can discrepancies in reported biological activity data (e.g., IC50_{50}50 variability) be systematically addressed?

Methodological Answer:

- Assay Standardization: Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media, and incubation times). Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .

- Meta-Analysis: Aggregate data from multiple studies and apply statistical models (e.g., mixed-effects regression) to account for variables like solvent (DMSO concentration) or assay endpoints (ATP depletion vs. cell viability) .

- Structural Confounders: Verify compound purity (≥95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or X-ray crystallography .

Advanced: What computational approaches are effective in predicting the metabolic stability and toxicity of this compound?

Methodological Answer:

- ADME Prediction: Use Schrödinger’s QikProp or SwissADME to estimate logP, CYP450 inhibition, and BBB permeability. Validate with in vitro microsomal stability assays (human liver microsomes) .

- Toxicity Profiling: Apply Derek Nexus or ProTox-II to predict hepatotoxicity and mutagenicity. Cross-reference with Ames test data for nitroso derivatives (if applicable) .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using MetaSite and confirm with LC-HRMS/MS .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store desiccated at –20°C in amber vials to prevent hydrolysis of the amide bond and chloro substituent degradation .

- Solubility Management: Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation. For aqueous assays, dilute to ≤0.1% DMSO to maintain cell viability .

- Stability Monitoring: Conduct periodic HPLC checks (every 3 months) to detect degradation products (e.g., free benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.